ethyl 2-{[4-(2-methoxyphenyl)-5-{[(3-methylphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
Description
ethyl 2-{[4-(2-methoxyphenyl)-5-{[(3-methylphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a methoxyphenyl group, and a sulfanylacetate moiety
Properties
IUPAC Name |
ethyl 2-[[4-(2-methoxyphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-4-30-20(27)14-31-22-25-24-19(26(22)17-10-5-6-11-18(17)29-3)13-23-21(28)16-9-7-8-15(2)12-16/h5-12H,4,13-14H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYNBHXOBMLFGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2OC)CNC(=O)C3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[4-(2-methoxyphenyl)-5-{[(3-methylphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions.
Attachment of the Benzoyl Group: The benzoyl group is attached through acylation reactions using benzoyl chloride and a suitable base.
Formation of the Sulfanylacetate Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-{[4-(2-methoxyphenyl)-5-{[(3-methylphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
ethyl 2-{[4-(2-methoxyphenyl)-5-{[(3-methylphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 2-{[4-(2-methoxyphenyl)-5-{[(3-methylphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Disrupting Cellular Functions: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
ethyl 2-{[4-(2-methoxyphenyl)-5-{[(3-methylphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate can be compared with other similar compounds, such as:
Ethyl (4-methylbenzoyl)acetate: Shares a similar benzoyl group but lacks the triazole ring and sulfanylacetate moiety.
2-Methoxyphenyl isocyanate: Contains the methoxyphenyl group but differs in its isocyanate functionality.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Similar methoxyphenyl group but different overall structure and functional groups.
The uniqueness of this compound lies in its combination of the triazole ring, methoxyphenyl group, and sulfanylacetate moiety, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 2-{[4-(2-methoxyphenyl)-5-{[(3-methylphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate, also known as K403-0269, is a synthetic compound belonging to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The molecular formula for this compound is . Its structure features a triazole ring, a methoxyphenyl group, and a sulfanyl linkage, contributing to its diverse biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives, including K403-0269. In vitro tests against various Candida species demonstrated significant antifungal activity. For example, derivatives similar to K403-0269 showed comparable efficacy to ketoconazole, a standard antifungal treatment .
Anticancer Properties
Research has indicated that K403-0269 and related compounds exhibit promising anticancer effects. The synthesized triazole derivatives were tested against several cancer cell lines, including MCF-7 (breast cancer) and HEPG-2 (liver cancer). Compounds showed significant inhibition of cell proliferation with IC50 values indicating potent anti-proliferative activity. For instance, certain derivatives exhibited IC50 values lower than 10 µg/mL against HEPG-2 cells .
The mechanism by which K403-0269 exerts its biological effects may involve the disruption of microtubule polymerization in cancer cells. This action leads to cell cycle arrest and apoptosis in malignant cells. Furthermore, some studies suggest that these compounds may inhibit specific enzymes such as alkaline phosphatases, which are implicated in tumor progression .
Cytotoxicity Studies
Cytotoxicity assessments on non-cancerous cell lines (e.g., MCF-12) revealed that K403-0269 maintains a favorable safety profile with an IC50 greater than 100 µg/mL, indicating low toxicity in comparison to its anticancer effects .
Table 1: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Antifungal | Candida spp. | <10 | |
| Anticancer | MCF-7 | <10 | |
| Anticancer | HEPG-2 | <10 | |
| Cytotoxicity | MCF-12 | >100 |
Synthetic Methods
The synthesis of K403-0269 involves several steps starting from 4-amino-5-substituted triazoles. The reaction conditions typically include refluxing in solvents like ethanol or dioxane with appropriate coupling agents to facilitate the formation of the desired triazole derivatives .
Q & A
Q. What are the recommended synthetic routes for ethyl 2-{[4-(2-methoxyphenyl)-5-{[(3-methylphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate?
The synthesis typically involves multi-step protocols:
- Triazole ring formation : Cyclization of thiosemicarbazide derivatives with carboxylic acids or esters under reflux conditions (e.g., ethanol, 80°C) .
- Functionalization : Introduction of the 2-methoxyphenyl group via nucleophilic substitution or coupling reactions. The formamido-methyl moiety is added using coupling agents like HATU or DCC in anhydrous DMF .
- Sulfanyl-acetate attachment : Thioether bond formation via reaction of the triazole-thiol intermediate with ethyl bromoacetate in basic media (e.g., K₂CO₃, DMF, 60°C) .
Critical considerations : Purity (>95% by HPLC) and stereochemical integrity must be verified at each step using TLC and NMR .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Key analytical methods include:
- Spectroscopy :
- ¹H/¹³C NMR : Peaks for the triazole ring (δ 8.1–8.3 ppm), methoxyphenyl (δ 3.8 ppm for -OCH₃), and formamido (δ 8.5 ppm for -CONH-) .
- IR : Stretching vibrations for C=O (1730 cm⁻¹), N-H (3300 cm⁻¹), and S-C (650 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., calculated [M+H]⁺ = 483.15 g/mol) .
- X-ray crystallography : For absolute configuration validation (if single crystals are obtainable) .
Advanced Research Questions
Q. What strategies are effective in optimizing the reaction yield for the triazole ring formation?
Yield optimization requires addressing:
- Reagent stoichiometry : Excess hydrazine derivatives (1.2–1.5 eq) improve cyclization efficiency .
- Catalysts : Use of CuI (5 mol%) accelerates triazole formation via click chemistry .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Temperature control : Gradual heating (60°C → 100°C) minimizes side reactions like oxidation .
Example optimization table :
| Parameter | Baseline | Optimized | Yield Improvement |
|---|---|---|---|
| Hydrazine (eq) | 1.0 | 1.3 | 22% → 68% |
| Solvent | Ethanol | DMF | 45% → 82% |
| Catalyst (CuI) | None | 5 mol% | 50% → 88% |
Q. How can contradictions in biological activity data be addressed when testing this compound against different microbial strains?
Discrepancies may arise due to:
- Strain-specific resistance : Test against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) bacteria with standardized MIC assays .
- Compound stability : Verify stability in culture media (pH 7.4, 37°C) via HPLC over 24 hours .
- Synergistic effects : Combine with adjuvants (e.g., efflux pump inhibitors) to differentiate intrinsic activity from resistance mechanisms .
Data normalization : Report activities relative to positive controls (e.g., ciprofloxacin) and account for solvent interference (e.g., DMSO <1% v/v) .
Q. What computational methods predict the interaction between this compound and biological targets?
- Molecular docking : Use AutoDock Vina to model binding to targets like fungal CYP51 (lanosterol demethylase). Key interactions include H-bonding with the triazole ring and hydrophobic contacts with the 3-methylphenyl group .
- MD simulations : Assess binding stability (e.g., 100 ns trajectories in GROMACS) to evaluate interactions with membrane proteins .
- QSAR modeling : Correlate substituent electronegativity (e.g., methoxy vs. nitro groups) with antifungal activity .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies between in vitro and in vivo efficacy studies?
- Bioavailability factors : Measure plasma protein binding (e.g., >90% binding reduces free drug concentration) .
- Metabolic stability : Incubate with liver microsomes to identify rapid degradation (e.g., esterase-mediated hydrolysis of the acetate group) .
- Formulation adjustments : Use nanoemulsions or PEGylation to enhance solubility and half-life .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
